molecular formula C9H6N2O4 B13097690 1-Nitroindolizine-2-carboxylic acid

1-Nitroindolizine-2-carboxylic acid

Cat. No.: B13097690
M. Wt: 206.15 g/mol
InChI Key: CYGRFDSWSCKQTM-UHFFFAOYSA-N
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Description

1-Nitroindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure features a nitro group at the first position and a carboxylic acid group at the second position of the indolizine ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-nitroindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ortho-methylnitrobenzene with diethyl oxalate and sodium methoxide under reflux conditions. This reaction produces (2-nitrophenyl)pyruvic acid, which is then treated with ammonia water and ferrous sulfate to yield the desired indolizine derivative .

Industrial Production Methods: For industrial-scale production, the method described above can be optimized for higher yields and purity. The process involves careful control of reaction temperatures, pH levels, and purification steps to ensure the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Nitroindolizine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of aminoindolizine derivatives.

    Substitution: Formation of esters, amides, and other functionalized derivatives.

Scientific Research Applications

1-Nitroindolizine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitroindolizine-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes, receptors, and DNA, leading to modulation of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules .

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Nitroindole: Lacks the carboxylic acid group, affecting its solubility and reactivity.

    Indolizine-2-carboxylic acid: Lacks the nitro group, resulting in different biological and chemical properties.

Uniqueness: 1-Nitroindolizine-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

1-nitroindolizine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-9(13)6-5-10-4-2-1-3-7(10)8(6)11(14)15/h1-5H,(H,12,13)

InChI Key

CYGRFDSWSCKQTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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